2,3-Dibromobutenedioic acid

描述

Nomenclature and Stereochemical Context within Butenedioic Acids

(E)-2,3-Dibromo-2-butenedioic acid belongs to the family of butenedioic acids, which are dicarboxylic acids with the chemical formula C₄H₄O₄. The parent compound, butenedioic acid, exists as two geometric isomers: maleic acid and fumaric acid. oxfordreference.comwikipedia.org These isomers are distinguished by the spatial arrangement of their carboxyl groups across the carbon-carbon double bond. vedantu.com

Maleic acid is the cis or (Z)-isomer, where the carboxylic acid groups are on the same side of the double bond. wikipedia.orgvedantu.com

Fumaric acid is the trans or (E)-isomer, where the carboxylic acid groups are on opposite sides of the double bond. wikipedia.orgvedantu.com

This cis-trans isomerism significantly influences the physical and chemical properties of the molecules. vedantu.com For instance, fumaric acid has a higher melting point and is less stable than maleic acid, which can be converted to the trans form by heating or through photolysis in the presence of bromine. oxfordreference.comwikipedia.org

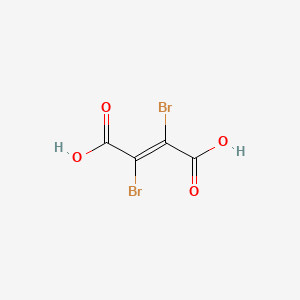

(E)-2,3-Dibromo-2-butenedioic acid is a derivative of fumaric acid, where the two hydrogen atoms on the double bond are substituted by bromine atoms. The "(E)" designation in its name explicitly defines its stereochemistry, indicating that the substituents of higher priority on each carbon of the double bond are on opposite sides. In this case, the bromine atom on one carbon and the bromine atom on the other carbon are in the trans position. Its systematic IUPAC name is (2E)-2,3-dibromo-2-butenedioic acid. echemi.com

Table 1: Properties of (E)-2,3-Dibromo-2-butenedioic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₄H₂Br₂O₄ chemicalbook.com |

| Molecular Weight | 273.86 g/mol chemicalbook.com |

| CAS Number | 608-38-8 chemicalbook.com |

| Melting Point | 231-232 °C (decomposes) echemi.com |

| Synonym | Dibromofumaric acid |

Significance in Contemporary Chemical Research

The primary significance of (E)-2,3-dibromo-2-butenedioic acid in current research lies in its classification as a drinking water disinfection byproduct (DBP). medchemexpress.commedchemexpress.com Disinfection byproducts are chemical compounds formed when disinfectants, such as chlorine or bromine, react with natural organic matter present in water sources. medchemexpress.com The identification and study of these byproducts are crucial areas of environmental science and analytical chemistry. Research in this field focuses on the occurrence, formation pathways, and potential implications of a new generation of DBPs, including brominated haloacids like (E)-2,3-dibromo-2-butenedioic acid. medchemexpress.commedchemexpress.com

Beyond its role as a DBP, the compound and its isomers serve as starting materials or intermediates in organic synthesis. For example, the related compound meso-2,3-dibromosuccinic acid can be synthesized from fumaric acid through the addition of bromine. oc-praktikum.deorgsyn.org The elimination of hydrogen bromide from such precursors can yield brominated butenedioic acids. nih.gov

Distinction and Interrelation with the (Z)-Isomer (Dibromomaleic Acid)

The direct stereochemical counterpart to (E)-2,3-dibromo-2-butenedioic acid is its (Z)-isomer, known as (Z)-2,3-dibromo-2-butenedioic acid or, more commonly, dibromomaleic acid. nih.govsigmaaldrich.com The fundamental distinction between these two molecules is the geometry around the C=C double bond.

(E)-isomer (Dibromofumaric acid): The two bromine atoms (and the two carboxyl groups) are on opposite sides of the double bond.

(Z)-isomer (Dibromomaleic acid): The two bromine atoms (and the two carboxyl groups) are on the same side of the double bond. nih.gov

This structural difference leads to distinct physical properties, as summarized in the table below. The interrelation between these isomers is rooted in their shared origin from butenedioic acid. The synthesis of their hydrogenated analog, 2,3-dibromosuccinic acid, can be achieved from either fumaric acid or maleic acid, highlighting the close chemical relationship between the E and Z configurations. google.comgoogle.com The controlled synthesis or isomerization between the dibromo-isomers is a subject of interest in stereoselective synthesis.

Table 2: Comparison of (E) and (Z) Isomers of 2,3-Dibromo-2-butenedioic Acid

| Property | (E)-2,3-Dibromo-2-butenedioic Acid | (Z)-2,3-Dibromo-2-butenedioic Acid |

|---|---|---|

| Common Name | Dibromofumaric acid | Dibromomaleic acid sigmaaldrich.com |

| CAS Number | 608-38-8 echemi.com | 608-37-7 sigmaaldrich.com |

| Molecular Formula | C₄H₂Br₂O₄ echemi.com | C₄H₂Br₂O₄ sigmaaldrich.com |

| Stereochemistry | trans arrangement of Br atoms | cis arrangement of Br atoms nih.gov |

Structure

3D Structure

属性

IUPAC Name |

(E)-2,3-dibromobut-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNMPRXRQYSFRP-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)Br)(C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\Br)(\C(=O)O)/Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023334 | |

| Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-38-8, 149230-81-9 | |

| Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromobutenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149230819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E 2,3 Dibromo 2 Butenedioic Acid and Analogues

Dehydration of Dibromomaleic Acid to Dibromomaleic Anhydride (B1165640) as a Precursor

Dibromomaleic acid, the (Z)-isomer of 2,3-dibromo-2-butenedioic acid, can be dehydrated to form dibromomaleic anhydride. guidechem.com This anhydride serves as a versatile precursor. The dehydration can be achieved through various methods, including heating or using dehydrating agents. For example, maleic acid can be dehydrated to maleic anhydride in a two-stage process involving concentration of an aqueous solution followed by dehydration in a falling film tubular evaporator. google.com While this specific example pertains to maleic acid, similar principles can be applied to its dibrominated counterpart. Dibromomaleic anhydride can be synthesized from succinic anhydride by reaction with bromine at high temperatures. chemicalbook.com

The resulting dibromomaleic anhydride can then be subjected to further reactions. For example, solvolysis of maleic anhydride with methanol (B129727) in the presence of an acid catalyst like sulfuric acid yields dimethyl maleate (B1232345). thieme-connect.de A similar reaction with dibromomaleic anhydride would be expected to yield the corresponding dibrominated ester.

Bromination of Related Unsaturated Dicarboxylic Acids

The bromination of other unsaturated dicarboxylic acids provides another indirect route to brominated butenedioic acids. The choice of starting material and reaction conditions can influence the final product. The α-bromination of dicarboxylic acids can be challenging, often yielding mixtures of mono- and di-brominated products that are difficult to separate. mdma.chacs.org

One approach involves the use of thionyl chloride to form an ester-acid chloride, which is then brominated. mdma.ch This method has been reported to proceed rapidly at reflux temperature, especially in the presence of light. mdma.ch Another strategy employs N-halosuccinimides (NXS, where X is Br or Cl) catalyzed by benzoic acid for the dihalogenation of unsaturated carbonyl compounds. rsc.org

Investigation of Reaction Mechanisms in Synthetic Pathways

Electrophilic Addition Reactions to the Double Bond

The electron-rich carbon-carbon double bond in butenedioic acid derivatives is susceptible to attack by electrophiles. savemyexams.com However, the presence of two electron-withdrawing bromine atoms in (E)-2,3-dibromo-2-butenedioic acid deactivates the double bond towards electrophilic attack compared to its non-halogenated counterpart, fumaric acid.

A characteristic electrophilic addition reaction is the bromination of the parent compound, (E)-2-butenedioic acid (fumaric acid). The addition of bromine (Br₂) across the double bond proceeds via an anti-addition mechanism. doubtnut.com This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, leading to the formation of (2R, 3S)-2,3-dibromosuccinic acid. doubtnut.com

Mechanism of Bromination of (E)-2-Butenedioic Acid doubtnut.com

Electrophilic Attack: The bromine molecule becomes polarized as it approaches the double bond. The π electrons of the double bond attack the partially positive bromine atom, forming a cyclic bromonium ion and a bromide ion.

Nucleophilic Attack: The bromide ion then attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the bromonium ion bridge (anti-attack). This backside attack results in the opening of the three-membered ring and the formation of the dibromo product with a specific stereochemistry.

Due to the stereospecificity of this anti-addition, the E-isomer (fumaric acid) yields the meso-compound (2R, 3S)-2,3-dibromosuccinic acid, whereas the Z-isomer (maleic acid) would yield a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid.

Nucleophilic Substitution Pathways of Halogen Substituents

The carbon-bromine bonds in (E)-2,3-dibromo-2-butenedioic acid are vinylic, meaning the bromine atoms are directly attached to the sp²-hybridized carbons of the double bond. These vinylic C-Br bonds are generally resistant to nucleophilic substitution under standard SN1 or SN2 conditions. This reduced reactivity is attributed to the increased bond strength of the C-Br bond, which has partial double-bond character due to resonance with the adjacent π-system, and the high energy of the vinylic carbocation intermediate that would be formed in an SN1-type mechanism. youtube.com

While direct nucleophilic substitution on the vinylic carbons is challenging, reactions at these positions may occur under more forcing conditions or via alternative mechanisms such as addition-elimination or through organometallic intermediates.

Elimination Reactions for Unsaturated Product Formation

Elimination reactions, specifically dehydrobromination, of dihaloalkanes are a common method for introducing unsaturation. In a related reaction, 2,3-dibromosuccinic acid, the saturated analogue of dibromobutenedioic acid, can undergo a double dehydrobromination reaction when treated with a strong base like alcoholic potassium hydroxide (B78521) to yield acetylenedicarboxylic acid. thieme-connect.de This reaction proceeds through the elimination of two molecules of hydrogen bromide.

Similarly, it is plausible that (E)-2,3-dibromo-2-butenedioic acid could undergo a double elimination of HBr under very strong basic conditions, such as with sodium amide (NaNH₂), to form the corresponding alkyne, acetylenedicarboxylic acid. youtube.com This would involve the removal of the two acidic protons from the carboxylic acid groups, followed by the elimination of the two bromide ions.

Cycloaddition Chemistry Involving Brominated Butenedioic Anhydrides

The anhydride of the Z-isomer, 2,3-dibromomaleic anhydride, is a potent dienophile for cycloaddition reactions, particularly the Diels-Alder reaction. The electron-withdrawing nature of the bromine atoms and the anhydride functionality enhances its reactivity towards electron-rich dienes. libretexts.org

Computational studies on the Diels-Alder reaction between 2,3-dibromo-1,3-butadiene and maleic anhydride have provided insights into the mechanism of such cycloadditions, indicating that they can proceed through either a concerted or a stepwise mechanism depending on the reaction conditions and the nature of the reactants. nccr-must.chresearchgate.netresearchgate.netresearchgate.net

Furthermore, 2,3-dibromomaleic anhydride can react with primary amines to form N-substituted dibromomaleimides. For instance, reaction with aniline (B41778) or p-toluidine (B81030) in glacial acetic acid under reflux yields the corresponding N-phenyl or N-p-tolyl dibromomaleimide. google.com

Table 1: Examples of N-Substituted Dibromomaleimides from 2,3-Dibromomaleic Anhydride

| Amine Reactant | Product |

| Aniline | N-phenyl dibromomaleimide |

| p-Toluidine | N-p-tolyl dibromomaleimide |

| Cyclohexylamine | N-cyclohexyl dibromomaleimide |

| Data sourced from a patent describing the synthesis of these compounds. google.com |

Carboxylic Acid Group Reactivity and Derivatization

The two carboxylic acid groups of (E)-2,3-dibromo-2-butenedioic acid are key sites for chemical modification and derivatization. These groups can undergo typical reactions of carboxylic acids, such as esterification and amide formation, generally through nucleophilic acyl substitution mechanisms. libretexts.orgmasterorganicchemistry.compressbooks.pub

Esterification: The conversion of carboxylic acids to esters, known as Fischer esterification, is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For (E)-2,3-dibromo-2-butenedioic acid, reaction with an alcohol like methanol (B129727) would yield the corresponding dimethyl ester, dimethyl 2,3-dibromofumarate. lookchem.com

Amide Formation: The synthesis of amides from carboxylic acids can be achieved by reaction with amines, often requiring an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. organic-chemistry.org

Table 2: Common Derivatization Reactions of Carboxylic Acids

| Reaction | Reagents | Product Type |

| Fischer Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Synthesis | Amine, Activating Agent | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| This table summarizes general derivatization reactions applicable to carboxylic acids. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While direct experimental spectra for (E)-2,3-dibromo-2-butenedioic acid are not widely published, its expected NMR characteristics can be inferred from its molecular symmetry and by comparison with its parent compound, fumaric acid, and its (Z) isomer, dibromomaleic acid. nih.govnih.gov

(E)-2,3-dibromo-2-butenedioic acid possesses a center of symmetry (C₂h point group). This symmetry dictates that the two carboxylic acid protons are chemically equivalent, as are the two carboxylic carbons and the two olefinic carbons.

¹H NMR: A single resonance is expected for the two equivalent acidic protons. The chemical shift would be in the region typical for carboxylic acids, likely deshielded (downfield) due to the electron-withdrawing nature of the adjacent bromine atoms and the double bond. For comparison, the olefinic protons in fumaric acid resonate at approximately 6.523 ppm. nih.gov

¹³C NMR: Two distinct signals are predicted for (E)-2,3-dibromo-2-butenedioic acid. One signal corresponds to the two equivalent sp² hybridized carbons of the double bond, and the other to the two equivalent sp² hybridized carbons of the carboxyl groups. docbrown.info The chemical shifts are influenced by the electronegativity of the bonded atoms, with carbons attached to oxygen and bromine appearing downfield. libretexts.org In contrast, the (Z)-isomer, which lacks this symmetry, would show four unique carbon signals. The effect of stereochemistry is evident in the ¹³C NMR spectra of E/Z isomers of but-2-ene, where the methyl carbons for the (E) and (Z) isomers show distinct chemical shifts of 17 ppm and 12 ppm, respectively. docbrown.info

The following table compares the NMR chemical shifts for fumaric and maleic acid, illustrating the impact of stereoisomerism on the electronic environment of the nuclei.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| Fumaric Acid | ¹H | 6.523 | Singlet | nih.gov |

| Maleic Acid | ¹H | 6.007 | Singlet | nih.gov |

| Fumaric Acid | ¹³C (C=C) | ~134 | - | - |

| Fumaric Acid | ¹³C (COOH) | ~171 | - | - |

| Maleic Acid | ¹³C (C=C) | ~130 | - | - |

| Maleic Acid | ¹³C (COOH) | ~169 | - | - |

Data for ¹³C shifts are approximate and based on typical values for dicarboxylic acids.

NMR can also be used to monitor reactions, such as the bromination of fumaric acid to form 2,3-dibromosuccinic acid, by observing the disappearance of the olefinic signals and the appearance of signals corresponding to the saturated product. nih.gov

Mass Spectrometry (MS) for Molecular Identification and Mechanistic Insights (e.g., GC/LRMS, GC/HRMS, HPLC/MS)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. For volatile or derivatized compounds like the esters of (E)-2,3-dibromo-2-butenedioic acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method. nih.gov For less volatile compounds, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is employed. nih.gov

The mass spectrum of (E)-2,3-dibromo-2-butenedioic acid would be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for dicarboxylic acids include decarboxylation (loss of CO₂), loss of water (H₂O), and cleavage of C-C bonds. For (E)-2,3-dibromo-2-butenedioic acid, the loss of a bromine atom would also be a prominent fragmentation pathway.

For GC-MS analysis, dicarboxylic acids are often derivatized to their more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters. nih.govnist.govnist.gov The fragmentation of these derivatives is well-studied, often involving the loss of the silyl (B83357) group or parts of it (e.g., [M-15]⁺ for TMS, [M-57]⁺ for TBDMS) and subsequent loss of carboxyl groups. nih.gov

| Ion Adduct ([M+Adduct]⁺/⁻) | Predicted m/z for (Z)-Isomer | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 272.83925 | 134.8 | uni.lu |

| [M+Na]⁺ | 294.82119 | 144.1 | uni.lu |

| [M-H]⁻ | 270.82469 | 136.7 | uni.lu |

| [M]⁺ | 271.83142 | 166.0 | uni.lu |

These predicted values for the (Z)-isomer are directly applicable to the (E)-isomer due to identical mass.

X-ray Crystallography of Related Brominated Butenedioic Acid Structures

X-ray crystallography provides unambiguous proof of molecular structure and stereochemistry by mapping the electron density of a single crystal. While the crystal structure of (E)-2,3-dibromo-2-butenedioic acid has not been specifically reported, the structure of the closely related compound, 2-bromofumaric acid, has been determined. researchgate.net

The study of 2-bromofumaric acid revealed that it crystallizes with two independent molecules in the asymmetric unit. researchgate.net The molecules are linked by O-H···O hydrogen bonds, forming alternating chains, a common motif in the crystal structures of carboxylic acids. researchgate.net This structure confirms the trans configuration about the C=C double bond. Similarly, the saturated analogue, meso-2,3-dibromosuccinic acid (formed from the bromination of fumaric acid), has its structure confirmed by crystallography, showing the molecule lies about a center of inversion. researchgate.net

Based on these related structures, it can be inferred that (E)-2,3-dibromo-2-butenedioic acid would also feature a planar C=C bond with the two carboxyl groups and two bromine atoms in a trans arrangement. The molecules would likely pack in the solid state to maximize hydrogen bonding between the carboxylic acid groups, forming sheets or chains.

| Parameter | 2-Bromofumaric Acid | Reference |

| Formula | C₄H₃BrO₄ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | - |

| a (Å) | 7.5074 (12) | researchgate.net |

| b (Å) | 4.9272 (6) | researchgate.net |

| c (Å) | 16.966 (4) | researchgate.net |

| β (°) | 94.213 (12) | researchgate.net |

| V (ų) | 625.9 (2) | researchgate.net |

| Z | 4 | researchgate.net |

Vibrational Spectroscopy (Infrared, Raman) for Structural and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular symmetry of a compound. A key principle distinguishing the spectra of (E)-2,3-dibromo-2-butenedioic acid and its (Z)-isomer is the rule of mutual exclusion. Because the (E)-isomer possesses a center of symmetry (C₂h), vibrational modes that are IR active are Raman inactive, and vice versa. The (Z)-isomer (C₂v symmetry) does not have a center of inversion, so its vibrational modes can be both IR and Raman active.

Infrared (IR) Spectroscopy: The IR spectrum of (E)-2,3-dibromo-2-butenedioic acid is expected to show characteristic absorptions for the functional groups present. An FTIR spectrum of the (Z)-isomer has been recorded using a KBr wafer. nih.gov

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl groups.

C=O Stretch: A strong, sharp absorption should appear around 1700 cm⁻¹. Conjugation with the C=C double bond and the electron-withdrawing effect of the bromine atoms may shift this frequency slightly compared to saturated carboxylic acids.

C=C Stretch: The C=C stretching vibration is expected in the 1600-1680 cm⁻¹ region. However, due to the symmetrical trans substitution in the (E)-isomer, this vibration is expected to be very weak or absent in the IR spectrum (IR-inactive), but strong in the Raman spectrum. This is a key difference from the (Z)-isomer, where the C=C stretch would be IR-active.

C-Br Stretch: Absorptions corresponding to the C-Br stretching modes would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: As noted, the C=C stretch of (E)-2,3-dibromo-2-butenedioic acid should give a strong signal in the Raman spectrum, making it a complementary technique to IR for confirming the presence and stereochemistry of the double bond. Vibrational studies of related molecules like meso- and (±)-2,3-dibromo-butanes have demonstrated the utility of combining IR and Raman data to assign frequencies to different rotational isomers. rsc.org

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Reference |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | docbrown.info |

| Carbonyl C=O | 1680 - 1750 | docbrown.info |

| Alkene C=C | 1600 - 1680 | docbrown.info |

| C-Br Stretch | 500 - 600 | docbrown.info |

Research Applications of E 2,3 Dibromo 2 Butenedioic Acid and Its Derivatives

Bioconjugation Chemistry Utilizing Bromomaleimide and Dibromomaleimide Scaffolds

Derivatives of 2,3-dibromo-2-butenedioic acid, specifically bromomaleimides and dibromomaleimides, serve as powerful reagents in bioconjugation chemistry. These scaffolds provide a compact and versatile core for linking biomolecules, particularly through the selective modification of cysteine residues in proteins and peptides. guidechem.comthieme-connect.de The maleimide (B117702) motif is a well-established tool for this purpose, and the introduction of bromine atoms enhances its functionality, offering pathways for reversible conjugation and multi-functionalization. chemicalbook.comorgsyn.org

Synthesis and Functionalization of Bioconjugation Reagents

The creation of effective bioconjugation reagents requires straightforward synthetic routes to functionalized maleimides. Dibromomaleic anhydride (B1165640), a direct derivative of dibromomaleic acid (the Z-isomer of (E)-2,3-dibromo-2-butenedioic acid), is a key starting material. doubtnut.com It can be readily converted into N-functionalized dibromomaleimides through condensation reactions.

For instance, a fluorescently labeled dibromomaleimide reagent was synthesized by treating dibromomaleic anhydride with fluoresceinamine. doubtnut.comvedantu.com Similarly, rhodamine-maleimide derivatives have been generated by the condensation of the appropriate maleic anhydride with an amine-functionalized rhodamine intermediate. guidechem.comorgsyn.org This approach allows for the attachment of various probes, such as fluorophores or affinity tags, to the maleimide scaffold. These reagents offer up to three points for chemical attachment: the two bromine-bearing carbons of the maleimide ring and the nitrogen atom, enabling the construction of multifunctional bioconjugates. chemicalbook.comdoubtnut.com

A general scheme for the synthesis of these reagents is presented below:

Table 1: Synthesis of Functionalized Dibromomaleimides

| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Dibromomaleic Anhydride | Fluoresceinamine | Room temp, then reflux in Acetic Acid | N-Fluoresceindibromomaleimide | doubtnut.com, vedantu.com |

| Dibromomaleic Anhydride | Amine-functionalized Rhodamine | Acetic Acid, 120 °C | N-Rhodaminedibromomaleimide | guidechem.com, orgsyn.org |

Investigations into Thiol-Reactive Ligations

The primary application of bromomaleimide and dibromomaleimide scaffolds in bioconjugation is their reaction with thiol groups, which are present in the amino acid cysteine. medchemexpress.comgoogle.commedchemexpress.com The electron-withdrawing nature of the two carbonyl groups makes the double bond of the maleimide ring highly susceptible to Michael addition by nucleophiles like thiols. In the case of dibromomaleimides, this is followed by the elimination of a bromide ion, forming a stable covalent bond.

This thiol-reactive ligation is highly specific for cysteine residues, which are often less abundant than other nucleophilic residues (like lysine), allowing for more site-selective protein modification. doubtnut.com Dibromomaleimides can react in two primary ways:

Cysteine Modification: A single cysteine residue can react, displacing one bromine atom. The second bromine atom remains available for a subsequent reaction with another thiol, allowing for the step-wise connection of two different molecules. thieme-connect.dechemicalbook.com

Disulfide Bridging: Dibromomaleimides can react with both thiols generated from the reduction of a native disulfide bond, effectively "bridging" the original disulfide with a maleimide-based linker. chemicalbook.comdoubtnut.com This has been demonstrated with the peptide hormone somatostatin. doubtnut.comlibretexts.org

Studies comparing different dihalomaleimides found the order of reactivity for disulfide bridging to be diiodo > dibromo > dichloro, which suggests that the loss of the halide leaving group is involved in the rate-determining step of the reaction. libretexts.org

Cleavage Mechanisms and Stability Studies of Conjugates

A significant advantage of bioconjugates formed from bromomaleimides is the potential for cleavage under specific conditions, which makes them useful for applications like drug delivery. chemicalbook.comorgsyn.org While the bond formed is stable, it can be reversed.

The primary mechanism for cleavage involves the addition of a reducing agent. doubtnut.com Treatment with an excess of a thiol, such as 2-mercaptoethanol (B42355) or the biologically relevant glutathione, can cleave the conjugate and regenerate the original, unmodified thiol on the protein. thieme-connect.dedoubtnut.com Phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are also effective at mediating this cleavage. doubtnut.comvedantu.com This reversibility contrasts with traditional N-alkylmaleimide conjugates, which are generally considered irreversible. doubtnut.com

The stability of the conjugate can be tuned. While the succinimide (B58015) thioether linkage is susceptible to thiol-promoted cleavage, the maleimide ring itself can undergo hydrolysis. guidechem.com This hydrolysis can be accelerated, leading to the formation of a stable maleamic acid derivative that is robust and no longer susceptible to cleavage by retro-Michael reactions, effectively "locking" the conjugate. youtube.com This allows for the generation of either permanently stable or reversibly cleavable bioconjugates from the same initial scaffold. libretexts.org

Table 2: Cleavage Conditions for Dibromomaleimide Conjugates

| Conjugate | Cleavage Reagent | Result | Reference(s) |

|---|---|---|---|

| Grb2-SH2 Protein-Maleimide Adduct | 2-Mercaptoethanol or Glutathione | Quantitative regeneration of protein | doubtnut.com |

| Fluorescent Somatostatin Bridge | 2-Mercaptoethanol | Complete cleavage to reduced somatostatin | doubtnut.com |

| GFP-Rhodamine FRET pair | Cellular environment (e.g., HeLa cells) | Complete cleavage of the linkage | guidechem.com |

| Grb2-SH2 Protein-Maleimide Adduct | TCEP·HCl | Regeneration of unmodified protein | vedantu.com |

Role in Organic Synthesis as Key Intermediates

Beyond the realm of bioconjugation, (E)-2,3-dibromo-2-butenedioic acid and its related isomers and anhydrides are valuable intermediates in organic synthesis. They provide a four-carbon building block functionalized with reactive sites that can be exploited to build more complex molecular architectures.

Preparation of Dicarboxylic Acid Derivatives

(E)-2,3-dibromo-2-butenedioic acid is structurally related to other fundamental dicarboxylic acids and can be seen within a network of synthetic transformations. For example, the non-brominated parent compound, (E)-2-butenedioic acid (fumaric acid), can be brominated across its double bond to produce 2,3-dibromosuccinic acid. doubtnut.comvedantu.com

While not a direct derivative, a key reaction of the related 2,3-dibromosuccinic acid highlights the synthetic potential of these structures. Treatment of 2,3-dibromosuccinic acid with potassium hydroxide (B78521) in methanol (B129727) results in a double elimination of HBr to furnish acetylenedicarboxylic acid, a linear dicarboxylic acid with a carbon-carbon triple bond. thieme-connect.de This demonstrates how the dibromo functionality can be used to introduce unsaturation.

Table 3: Synthetic Transformations of Related Dicarboxylic Acids

| Starting Material | Reagents | Product | Transformation Type | Reference(s) |

|---|---|---|---|---|

| (E)-2-Butenedioic Acid (Fumaric Acid) | Br₂, H₂O | 2,3-Dibromosuccinic Acid | Electrophilic Addition | orgsyn.org, vedantu.com |

| 2,3-Dibromosuccinic Acid | KOH, Methanol | Acetylenedicarboxylic Acid | Dehydrobromination/Elimination | thieme-connect.de |

Precursors for Complex Chemical Structures (e.g., Bridged Systems, Naphthoic Acid Analogues)

The anhydride of dibromomaleic acid is a potent dienophile for the Diels-Alder reaction, a powerful cycloaddition reaction for forming six-membered rings. libretexts.orgwvu.edu Due to the two electron-withdrawing carbonyl groups and the two bromine atoms, the double bond in dibromomaleic anhydride is highly electron-poor, making it very reactive toward electron-rich dienes.

This reaction is a cornerstone for the synthesis of complex, bridged bicyclic systems. When a cyclic diene such as cyclopentadiene (B3395910) is reacted with dibromomaleic anhydride, a bicyclic adduct is formed with a high degree of stereochemical control. The resulting bridged structure contains the dibrominated dicarboxylic anhydride moiety, which can be further modified, for instance, by hydrolysis to the corresponding dicarboxylic acid. This strategy provides a reliable route to rigid, three-dimensional molecular frameworks that are valuable in various areas of chemical research. While specific syntheses of naphthoic acid analogues from this precursor are not prominently documented, the general power of the Diels-Alder reaction makes dibromomaleic anhydride a key intermediate for a wide array of complex cyclic and polycyclic structures.

Table 4: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| (E)-2,3-Dibromo-2-butenedioic Acid | C₄H₂Br₂O₄ |

| 2,3-Dibromo-2-butenedioic acid, (Z)-isomer (Dibromomaleic acid) | C₄H₂Br₂O₄ |

| Dibromomaleic Anhydride | C₄Br₂O₃ |

| Bromomaleimide | C₄H₂BrNO₂ |

| Dibromomaleimide | C₄HBr₂NO₂ |

| Cysteine | C₃H₇NO₂S |

| Glutathione | C₁₀H₁₇N₃O₆S |

| 2-Mercaptoethanol | C₂H₆OS |

| Tris(2-carboxyethyl)phosphine (TCEP) | C₉H₁₅O₆P |

| Somatostatin | C₇₆H₁₀₄N₁₈O₁₉S₂ |

| Fluoresceinamine | C₂₀H₁₃NO₅ |

| N-Fluoresceindibromomaleimide | C₂₄H₁₁Br₂NO₇ |

| Rhodamine | (Not specified) |

| (E)-2-Butenedioic Acid (Fumaric Acid) | C₄H₄O₄ |

| 2,3-Dibromosuccinic Acid | C₄H₄Br₂O₄ |

| Acetylenedicarboxylic Acid | C₄H₂O₄ |

| Cyclopentadiene | C₅H₆ |

| Maleic Anhydride | C₄H₂O₃ |

Enzyme Inhibition Studies with Brominated Maleic Acid Derivatives

Derivatives of maleic acid, including brominated forms, have been investigated for their potential as enzyme inhibitors. The maleate (B1232345) ion, the ionized form of maleic acid, is known in biochemistry to act as an inhibitor of transaminase reactions. wikipedia.org Early research also identified maleic acid as an inhibitor of enzyme reactions that are induced by sulfhydryl (SH) compounds. nih.gov

More recent and specific studies have delved into the inhibitory activities of various maleic acid derivatives. For instance, aryl maleic acid derivatives have been identified as potent inhibitors of bovine acetylcholinesterase, an enzyme crucial for nerve impulse transmission. nih.gov A study on these derivatives revealed that aminophenol derivatives of maleic acid (compounds 3b-d and 4c-e in the study) function as irreversible inhibitors of acetylcholinesterase. nih.gov This irreversible inhibition is directed at the choline (B1196258) subsite of the enzyme. nih.gov

Exploration in Materials Science (e.g., Polymer Precursors)

Dicarboxylic acids are fundamental building blocks in the synthesis of polyesters through polycondensation reactions with diols. nih.gov While specific studies on the polymerization of (E)-2,3-dibromo-2-butenedioic acid are not extensively detailed in readily available literature, its structural characteristics as a dicarboxylic acid suggest its potential as a monomer for creating specialized polymers.

The general principle involves the reaction of a dicarboxylic acid with a diol to form ester linkages, resulting in a polymer chain. The properties of the resulting polyester (B1180765), such as melting point, viscosity, and biodegradability, can be tailored by selecting different monomer compositions, reaction times, and catalysts. nih.gov For example, aliphatic polyesters derived from diacids like adipic or sebacic acid are known for being crystalline and biodegradable. nih.gov

Derivatives of 2-butenedioic acid are indeed used in polymer synthesis. For instance, 2-Butenedioic acid (2E)-, 1,4-bis(1-methylethyl) ester can be copolymerized with monomers like ethenyl acetate (B1210297) and ethenylbenzene to produce acrylic polymers. ontosight.ai The synthesis of these polymers is typically achieved through free-radical polymerization. ontosight.ai The incorporation of the butenedioic acid derivative influences the properties of the final polymer, such as its adhesion, thermal stability, and solubility. ontosight.ai

The presence of bromine atoms in (E)-2,3-dibromo-2-butenedioic acid makes it a particularly interesting monomer for creating polymers with specific functionalities. Brominated compounds are often used to enhance the flame retardancy of polymers. Therefore, incorporating this brominated dicarboxylic acid into a polyester backbone could yield materials with improved fire-resistant properties. Furthermore, the high atomic weight of bromine can increase the refractive index of the resulting polymer, a desirable characteristic for optical applications. The synthesis of such specialty polyesters would likely follow established polycondensation methods, potentially using inorganic acids as catalysts. nih.gov

Environmental Chemical Investigations of E 2,3 Dibromo 2 Butenedioic Acid

Formation Pathways as Disinfection Byproducts (DBPs) in Water Systems

(E)-2,3-dibromo-2-butenedioic acid, also known as dibromofumaric acid, is a disinfection byproduct (DBP) that can form in water systems during disinfection processes. Its formation is intricately linked to the presence of bromide ions (Br⁻) in the source water and the type of disinfectant used.

The primary pathway for the formation of (E)-2,3-dibromo-2-butenedioic acid and other brominated DBPs begins with the oxidation of bromide ions. Disinfectants such as chlorine (in the form of hypochlorous acid, HOCl) and ozone (O₃) are strong oxidizing agents that readily react with bromide to form hypobromous acid (HOBr). iwaponline.comresearchgate.netdaneshyari.com This reaction is a critical first step, as HOBr is a more potent brominating agent than hypochlorous acid is a chlorinating agent. nih.gov

Once formed, hypobromous acid can react with natural organic matter (NOM) present in the water. iwaponline.comnih.gov NOM is a complex mixture of organic compounds, including humic and fulvic acids, which contain various functional groups that are susceptible to reaction with HOBr. nih.gov The reaction between HOBr and NOM can proceed through several pathways, including substitution reactions on activated carbon atoms, leading to the formation of a wide array of brominated organic compounds. researchgate.net

The specific precursors within NOM that lead to the formation of (E)-2,3-dibromo-2-butenedioic acid are not fully elucidated, but it is understood that unsaturated dicarboxylic acids or other structurally related compounds within the NOM matrix are likely candidates. For instance, the bromination of maleic acid is known to produce dibromomaleic acid enantiomers. scispace.com It is plausible that similar unsaturated four-carbon dicarboxylic acid moieties within the complex structure of NOM could serve as precursors.

The use of ozone in water treatment, particularly in waters with elevated bromide concentrations, can also contribute to the formation of brominated DBPs. nih.govbohrium.comacs.org Ozonation can alter the structure of NOM, sometimes making it more reactive and susceptible to subsequent bromination. bohrium.com While ozone itself can oxidize bromide to hypobromous acid, it can also lead to the formation of other DBPs, and the subsequent use of chlorine or chloramines can further influence the final DBP profile. nih.govnih.gov

The formation of (E)-2,3-dibromo-2-butenedioic acid is influenced by several water quality parameters:

Bromide Concentration: Higher initial bromide concentrations in the source water lead to a greater formation of hypobromous acid and, consequently, a higher potential for the formation of brominated DBPs. nih.govnih.gov

pH: The pH of the water affects the speciation of both chlorine (HOCl/OCl⁻) and bromine (HOBr/OBr⁻), which in turn influences their reactivity. nih.govnih.gov

Natural Organic Matter (NOM) Characteristics: The concentration and character of NOM, such as its aromaticity and the types of functional groups present, significantly impact the type and quantity of DBPs formed. nih.gov Humic acids, for example, have been shown to be potent precursors for some brominated DBPs. nih.gov

Disinfectant Type and Dose: The choice of disinfectant (e.g., chlorine, ozone, chloramines) and the applied dose are critical factors. nih.govnih.gov For example, pre-ozonation can shift the formation of DBPs towards more brominated species. bohrium.com

Analytical Method Development for Detection and Quantification in Environmental Matrices

The detection and quantification of (E)-2,3-dibromo-2-butenedioic acid in environmental matrices, primarily water, require sophisticated analytical techniques due to its polar nature and the complex sample matrix. The primary methods employed are based on chromatography coupled with mass spectrometry.

A common approach involves liquid chromatography-mass spectrometry (LC-MS) , often using a triple quadrupole mass spectrometer (LC-MS/MS). This technique is well-suited for the analysis of polar and non-volatile compounds like dicarboxylic acids. The methodology generally includes the following steps:

Sample Preparation: Water samples are often pre-concentrated to increase the analyte concentration to detectable levels. Solid-phase extraction (SPE) is a widely used technique for this purpose. SPE cartridges with specific sorbents can selectively retain the target analyte while allowing interfering substances to pass through. The analyte is then eluted with a small volume of a suitable solvent.

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A reversed-phase C18 column is typically used to separate (E)-2,3-dibromo-2-butenedioic acid from other compounds in the extract based on its polarity. A mobile phase gradient, often consisting of a mixture of water, methanol (B129727), or acetonitrile (B52724) with an acid modifier (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency, is employed.

Mass Spectrometric Detection: Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of compound, typically operated in negative ion mode. The mass spectrometer is then operated in selected reaction monitoring (SRM) mode for quantification. This involves selecting the deprotonated molecule [M-H]⁻ as the precursor ion and then fragmenting it to produce specific product ions. The transition from the precursor ion to the product ion is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification.

Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires a derivatization step to convert the non-volatile dicarboxylic acid into a more volatile and thermally stable derivative. A common derivatizing agent is diazomethane (B1218177) or an alcohol (like methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding methyl ester. After derivatization, the sample can be analyzed by GC-MS. While this method can provide high resolution and sensitivity, the derivatization step adds complexity and potential for analytical error.

The table below summarizes a typical analytical method for (E)-2,3-dibromo-2-butenedioic acid.

Interactive Data Table: Typical Analytical Method for (E)-2,3-Dibromo-2-butenedioic Acid in Water

| Parameter | Method/Technique | Details |

| Sample Preparation | Solid-Phase Extraction (SPE) | Use of a polymeric sorbent to concentrate the analyte from a water sample. Elution with an organic solvent like methanol or acetonitrile. |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high selectivity and sensitivity for polar compounds. |

| Chromatographic Column | Reversed-phase C18 | Separates the analyte from other matrix components based on polarity. |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid | Optimizes the separation and ionization of the analyte. |

| Ionization | Electrospray Ionization (ESI) in Negative Mode | Efficiently ionizes the acidic compound to form [M-H]⁻. |

| Detection | Selected Reaction Monitoring (SRM) | Highly specific and sensitive detection by monitoring a characteristic precursor-to-product ion transition. |

Studies on Environmental Occurrence and Distribution

Studies on the occurrence and distribution of (E)-2,3-dibromo-2-butenedioic acid have primarily focused on its presence as a disinfection byproduct in treated drinking water. Its detection is a direct consequence of water disinfection practices, particularly in regions where the source water contains significant levels of bromide.

Research has identified a range of brominated DBPs in drinking water, including bromoacetic acids and other related compounds. nih.gov The presence and concentration of (E)-2,3-dibromo-2-butenedioic acid are expected to correlate with factors that favor the formation of brominated DBPs. These factors include high bromide concentrations in the raw water, the use of strong oxidants like ozone and chlorine for disinfection, and the presence of specific natural organic matter precursors. nih.govnih.gov

Comprehensive investigations of DBPs in full-scale treatment plants have revealed the formation of numerous halogenated compounds. researchgate.net While specific concentration data for (E)-2,3-dibromo-2-butenedioic acid is not always reported separately in all studies, its formation is a part of the broader issue of brominated DBP contamination. The distribution of this compound is therefore expected to be most significant in drinking water systems that meet the following criteria:

Source Water with High Bromide: Coastal areas with saltwater intrusion or inland sources affected by geological formations or industrial and agricultural runoff can have elevated bromide levels. researchgate.net

Disinfection with Ozone and/or Chlorine: Water treatment plants that utilize ozonation followed by chlorination or chloramination are particularly susceptible to the formation of a wide range of brominated DBPs. bohrium.comwaterrf.org

The following table provides a conceptual overview of the expected occurrence of (E)-2,3-dibromo-2-butenedioic acid based on source water and treatment conditions.

Interactive Data Table: Expected Occurrence of (E)-2,3-Dibromo-2-butenedioic Acid

| Source Water Bromide Level | Disinfection Process | Expected Occurrence of (E)-2,3-dibromo-2-butenedioic acid |

| Low (< 50 µg/L) | Chlorination only | Low to non-detectable |

| Low (< 50 µg/L) | Ozonation + Chlorination | Low |

| High (> 100 µg/L) | Chlorination only | Moderate |

| High (> 100 µg/L) | Ozonation + Chlorination | High |

Chemical Transformation and Degradation in Environmental Contexts

Information on the specific chemical transformation and degradation pathways of (E)-2,3-dibromo-2-butenedioic acid in environmental contexts is limited. However, based on its chemical structure, several transformation and degradation processes can be inferred.

Hydrolysis: The ester-like character of the double bond and the presence of electron-withdrawing bromine atoms and carboxylic acid groups may make the molecule susceptible to hydrolysis. Under certain pH conditions, the bromine atoms could potentially be substituted by hydroxyl groups, leading to the formation of other dicarboxylic acids.

Photodegradation: Unsaturated compounds, particularly those with bromine atoms, can be susceptible to photodegradation upon exposure to sunlight in surface waters. The carbon-bromine bonds can be cleaved by UV radiation, leading to the formation of radical species and subsequent degradation products.

Biodegradation: The biodegradability of (E)-2,3-dibromo-2-butenedioic acid in the environment is not well-documented. Highly halogenated compounds are often recalcitrant to microbial degradation. However, some microorganisms are capable of dehalogenating certain halogenated organic compounds under specific environmental conditions (e.g., aerobic or anaerobic). The presence of the dicarboxylic acid functional groups might provide a site for initial microbial attack.

Reaction with Residual Disinfectants: In a water distribution system, (E)-2,3-dibromo-2-butenedioic acid could potentially react further with residual disinfectants like chlorine or chloramine, leading to the formation of other transformation products. However, as a DBP itself, it is more likely to persist in the treated water unless subjected to further treatment or environmental degradation processes.

Further research is needed to fully understand the environmental fate of (E)-2,3-dibromo-2-butenedioic acid, including its persistence, mobility, and the identity of its transformation products.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of halogenated organic compounds often involves harsh reagents and generates hazardous waste. A key future direction is the development of environmentally benign synthetic routes for (E)-2,3-dibromo-2-butenedioic acid, aligning with the principles of green chemistry.

Current research in organic synthesis emphasizes methods that reduce environmental impact. For instance, studies on other compounds have shown the efficacy of using water as a green solvent and employing cost-effective, less toxic catalysts. nih.govresearchgate.net The synthesis of azoxybenzenes has been achieved using N,N-diisopropylethylamine (DIPEA) in water at room temperature, providing a transition-metal-free and economical method. nih.gov Similarly, the synthesis of acetylsalicylic acid has been made safer by replacing sulfuric acid with phosphoric acid, without a significant loss in yield. abcr-mefmo.org Another approach involves "on-water" synthesis, which can proceed without a catalyst or with only a small amount of an inexpensive one. researchgate.net

Future research for synthesizing (E)-2,3-dibromo-2-butenedioic acid could focus on:

Enzymatic Synthesis: Exploring biocatalysts could offer a highly selective and environmentally friendly production method, similar to the enzymatic synthesis of mandelic acid which uses a three-enzyme cascade under mild conditions. mpg.de

Alternative Solvents: Investigating the use of supercritical fluids or ionic liquids as alternatives to traditional organic solvents.

Catalyst Development: Designing novel catalysts that are recyclable, non-toxic, and highly efficient for the bromination of the precursor, (E)-2-butenedioic acid (fumaric acid). doubtnut.com

Advancements in Targeted Derivatization for Specific Applications

(E)-2,3-dibromo-2-butenedioic acid is a versatile platform molecule for creating a wide array of derivatives with specific functionalities. The presence of two carboxylic acid groups, a carbon-carbon double bond, and two bromine atoms provides multiple reaction sites.

The cis-isomer, dibromomaleic acid, is known to be a reactive reagent used in the preparation of bioconjugates through reactions with alcohols and amines. biosynth.com This suggests that the (E)-isomer could also be a valuable tool in bioconjugation chemistry. The compound itself is classified as a drug derivative, indicating its potential role in medicinal chemistry. medchemexpress.commedchemexpress.com

Future advancements in derivatization will likely focus on:

Esterification: The carboxylic acid groups can be converted into esters, such as bis(trimethylsilyl) (TMS) or bis(dimethyl-t-butylsilyl) (TBDMS) esters, which are useful in analytical techniques like gas chromatography and mass spectrometry. nist.govnist.govnist.gov

Amidation: Reaction with amines to form amides can lead to polymers or molecules with enhanced biological activity.

Substitution of Bromine: The bromine atoms can be replaced by other functional groups, opening pathways to novel compounds that are not directly accessible.

Cycloaddition Reactions: The electron-deficient double bond can participate in cycloaddition reactions to form complex heterocyclic structures, which are often found in biologically active molecules. researchgate.net

These derivatization strategies will enable the fine-tuning of the molecule's properties for applications in materials science, pharmaceuticals, and agrochemicals.

Interdisciplinary Research at the Interface of Chemistry and Biology

The intersection of chemistry and biology offers a fertile ground for exploring the potential of (E)-2,3-dibromo-2-butenedioic acid. Its structural features suggest a range of possible biological activities.

The Z-isomer, dibromomaleic acid, has shown therapeutic potential due to its anti-proliferative and anti-inflammatory properties, with applications in cancer drug development. Halogenated compounds, particularly brominated ones isolated from marine organisms, frequently exhibit significant antibacterial and antifungal activities. mdpi.com For example, brominated marine natural products have been found to be active against methicillin-resistant S. aureus and vancomycin-resistant Enterococcus faecium. mdpi.com

Emerging research directions include:

Antimicrobial Screening: Systematic evaluation of (E)-2,3-dibromo-2-butenedioic acid and its derivatives against a broad spectrum of bacteria and fungi, including drug-resistant strains. nih.govresearchgate.net The presence of a -N=CO group in related heterocyclic structures is thought to be responsible for their antimicrobial action. nih.gov

Anticancer and Antiprotozoal Activity: Investigation into its cytotoxic effects on various cancer cell lines and its activity against protozoal parasites, drawing parallels from other natural polycyclic endoperoxides and brominated compounds. mdpi.com

Enzyme Inhibition: Studying the molecule's ability to act as an inhibitor for specific enzymes, which could be a mechanism for its potential therapeutic effects.

Environmental Toxicology: As a known disinfection byproduct found in drinking water, further research is needed to understand its long-term effects on human health and the environment. medchemexpress.commedchemexpress.comcymitquimica.com

This interdisciplinary approach will be crucial for translating the chemical properties of this compound into tangible biomedical and environmental applications.

Theoretical Predictions Guiding Experimental Design

Computational chemistry is an increasingly powerful tool for accelerating chemical research by predicting molecular properties and reaction outcomes, thereby guiding experimental design and saving resources.

Theoretical studies, such as those using density functional theory (DFT), can provide deep insights into the reactivity and stability of molecules. researchgate.net For example, computational analysis of [3+2] cycloaddition reactions has been used to correctly predict regio- and stereoselectivities. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to model catalysts and understand reaction mechanisms in detail. csic.es

For (E)-2,3-dibromo-2-butenedioic acid, theoretical predictions can guide research by:

Reaction Mechanism Analysis: Elucidating the mechanisms of derivatization and cycloaddition reactions, and predicting the most favorable reaction pathways.

Predicting Spectroscopic Properties: Calculating NMR spectra and other properties to aid in the identification and characterization of new derivatives. guidechem.com

Structure-Activity Relationship (SAR) Studies: Building computational models to predict the biological activity of various derivatives, helping to prioritize which compounds to synthesize and test.

Calculating Physicochemical Properties: Predicting properties like lipophilicity (XLogP) and dissociation constants (pKa), which are crucial for drug development and environmental fate modeling. guidechem.comuni.lu

By integrating theoretical predictions with experimental work, researchers can more efficiently explore the chemical space around (E)-2,3-dibromo-2-butenedioic acid and accelerate the discovery of new materials and therapeutic agents.

Table of Compound Properties

| Property | Value | Source(s) |

| Chemical Name | (E)-2,3-Dibromo-2-butenedioic acid | medchemexpress.comechemi.com |

| Synonyms | Dibromofumaric acid, trans-2,3-Dibromobutenedioic acid | echemi.combldpharm.com |

| CAS Number | 608-38-8 | medchemexpress.comechemi.com |

| Molecular Formula | C₄H₂Br₂O₄ | medchemexpress.comechemi.com |

| Molecular Weight | 273.86 g/mol | medchemexpress.comchemicalbook.com |

| Appearance | Off-white to gray solid | guidechem.com |

| Melting Point | 231-232 °C (decomposes) | echemi.com |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (E)-2,3-dibromo-2-butenedioic acid, and how can reaction conditions be optimized for purity?

- Methodology : Bromination of 2-butenedioic acid derivatives (e.g., maleic or fumaric acid) using bromine or N-bromosuccinimide under controlled pH and temperature. Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using NOESY NMR or X-ray crystallography .

- Data Analysis : Compare yields and purity under varying conditions (e.g., solvent polarity, stoichiometry) using HPLC or GC-MS. For example:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Bromine, H₂O, 25°C | 62 | 85 |

| NBS, DCM, 0°C | 78 | 92 |

Q. How can the stereochemical configuration of (E)-2,3-dibromo-2-butenedioic acid be confirmed experimentally?

- Methodology : Use X-ray crystallography (via SHELXL refinement ) to resolve the (E)-configuration. Alternatively, employ - and -NMR coupling constants (e.g., vicinal values) to distinguish between (E) and (Z) isomers .

Q. What analytical techniques are most reliable for quantifying trace impurities in (E)-2,3-dibromo-2-butenedioic acid?

- Methodology : Combine LC-MS for identifying low-abundance byproducts (e.g., dibromo-maleic acid) and ICP-OES for residual bromine quantification. Validate methods using NIST-certified reference materials .

Advanced Research Questions

Q. How does (E)-2,3-dibromo-2-butenedioic acid interact with biological macromolecules, and what experimental designs can elucidate its inhibition mechanisms?

- Methodology : Conduct enzyme kinetics assays (e.g., with fumarase or aconitase) to measure values under varying pH. Use stopped-flow spectroscopy to monitor real-time conformational changes in enzymes. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites .

Q. What computational approaches are suitable for predicting the environmental persistence of (E)-2,3-dibromo-2-butenedioic acid as a disinfection byproduct?

- Methodology : Apply density functional theory (DFT) to calculate hydrolysis and photodegradation pathways. Validate models using experimental half-life data from EPA guidelines (e.g., OECD 301B biodegradability tests) .

Q. How can contradictory data on the compound’s reactivity in aqueous systems be resolved?

- Methodology : Replicate conflicting studies under standardized conditions (pH 7.4, 25°C). Use multivariate ANOVA to identify critical variables (e.g., dissolved oxygen, ionic strength). Cross-reference with high-resolution mass spectrometry (HRMS) to detect transient intermediates .

Q. What strategies minimize racemization during the synthesis of derivatives of (E)-2,3-dibromo-2-butenedioic acid?

- Methodology : Optimize reaction conditions (e.g., low-temperature nucleophilic substitution with chiral amines) and monitor enantiomeric excess via chiral HPLC or circular dichroism (CD). Compare steric effects using bulky protecting groups (e.g., tert-butoxycarbonyl) .

Data Presentation & Critical Analysis

Q. How should researchers statistically validate the reproducibility of synthetic yields across multiple batches?

- Methodology : Perform a Grubbs’ test to exclude outliers, followed by a Student’s t-test (p < 0.05) to compare means. Report confidence intervals (95%) and relative standard deviation (RSD) for intra-lab precision .

Q. What criteria determine the inclusion/exclusion of spectral data in structural elucidation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。